

Application Notes: Quantitative Analysis of Cyanophos using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Cyanophos

Cat. No.: B165955

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Authored for: Researchers, scientists, and drug development professionals.

Introduction

Cyanophos (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) is an organophosphate insecticide used to control a variety of pests on crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Cyanophos** in food and environmental samples. This necessitates the availability of sensitive and reliable analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.^[1] This application note provides a detailed protocol for the quantitative analysis of **Cyanophos** in various matrices using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle

The methodology involves the extraction of **Cyanophos** from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where **Cyanophos** is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The mass spectrometer identifies **Cyanophos** based on its unique mass spectrum (the pattern of its

molecular ion and fragment ions), while the amount of the compound is determined by the intensity of the signal. Quantification is achieved by comparing the response of the sample to that of a calibration curve prepared with certified reference standards.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of **Cyanophos**. It is important to note that retention times can vary depending on the specific instrument, column, and analytical conditions. The Limits of Detection (LOD) and Quantification (LOQ) are typical estimates and should be experimentally determined for the specific matrix and instrumentation used.[\[2\]](#)[\[3\]](#)

Parameter	Value	Source
Chemical Formula	C ₉ H ₁₀ NO ₃ PS	NIST
Molecular Weight	243.22 g/mol	NIST
CAS Number	2636-26-2	NIST
Typical Retention Time (RT)	~4.00 min (on a 30m x 0.25mm x 0.25µm column)	[4]
Molecular Ion [M] ⁺	m/z 243	NIST
Quantifier Ion	m/z 125 (Base Peak)	NIST
Qualifier Ions	m/z 243, m/z 109, m/z 212	NIST
Estimated Limit of Detection (LOD)	1 - 3 ng/mL (ppb)	[1] [2]
Estimated Limit of Quantification (LOQ)	5 - 10 ng/mL (ppb)	[1] [2]

Note: m/z stands for the mass-to-charge ratio.

Experimental Protocol

This protocol details the steps for sample preparation using the widely adopted QuEChERS method and subsequent analysis by GC-MS.[\[5\]](#)[\[6\]](#)

Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- Graphitized Carbon Black (GCB) sorbent (optional, for pigmented extracts)
- **Cyanophos** certified reference standard
- Internal standard (e.g., Triphenylphosphate - TPP)
- Deionized water
- 50 mL and 15 mL polypropylene centrifuge tubes

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil).
- Extraction:
 - Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add an internal standard if required.
 - Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .
 - Cap the tube tightly and shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO_4 and 300 mg of PSA.
 - If the sample is highly pigmented (e.g., spinach), use a d-SPE tube containing GCB.
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Extract:
 - Carefully transfer the supernatant into a clean vial.
 - The extract is now ready for GC-MS analysis. If necessary, it can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent like ethyl acetate or toluene.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters. Optimization may be required for different systems.

- Gas Chromatograph (GC)
 - Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 μm film thickness
 - Inlet: Splitless mode
 - Injection Volume: 1 μL
 - Inlet Temperature: 250 $^{\circ}\text{C}$
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 70 $^{\circ}\text{C}$, hold for 1 min

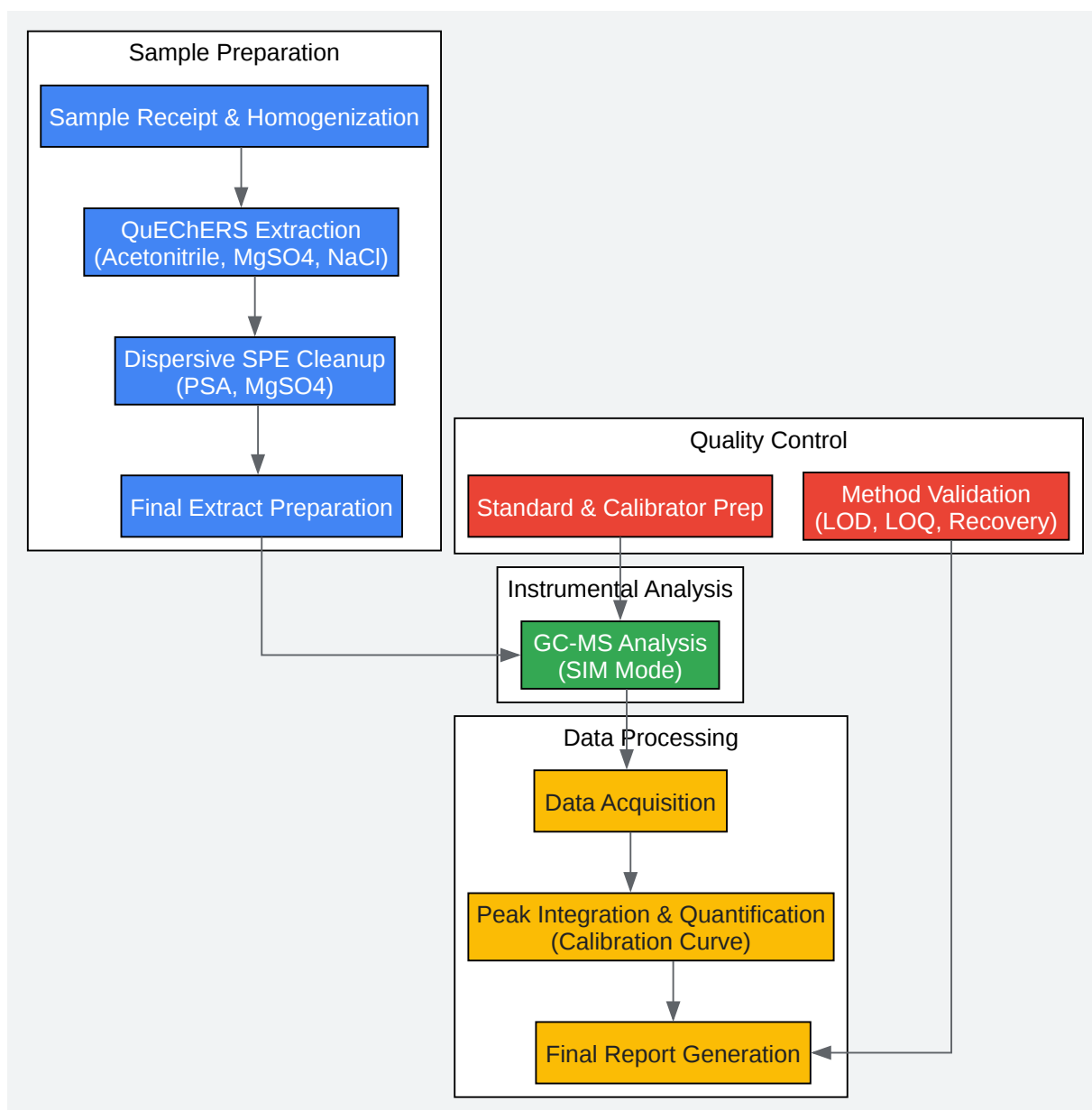
- Ramp 1: 25 °C/min to 150 °C
- Ramp 2: 3 °C/min to 200 °C
- Ramp 3: 8 °C/min to 280 °C, hold for 5 min
- Mass Spectrometer (MS)
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor:
 - Quantifier: m/z 125
 - Qualifiers: m/z 243, 109, 212

Calibration and Quantification

Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of **Cyanophos** standard solution (e.g., 5, 10, 25, 50, 100 ng/mL). This helps to compensate for matrix effects that can cause signal enhancement or suppression.^[6] Plot the peak area ratio of the analyte to the internal standard (if used) against the concentration to generate a calibration curve. The concentration of **Cyanophos** in the samples is then determined from this curve.

Workflow Visualization

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of **Cyanophos**.



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Caption: Experimental workflow for **Cyanophos** analysis by GC-MS.

Conclusion

The described GC-MS method, incorporating the QuEChERS sample preparation protocol, provides a robust, sensitive, and selective approach for the quantitative analysis of **Cyanophos** in complex matrices. The use of Selected Ion Monitoring (SIM) mode enhances the specificity and allows for low detection limits, making this method suitable for routine monitoring and ensuring compliance with regulatory standards in food safety and environmental analysis. Proper method validation, including the determination of LOD, LOQ, and recovery in the specific sample matrix, is crucial for obtaining accurate and reliable results.^[7]

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